(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyridine ring substituted with a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the piperazine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through etherification reactions, where a cyclopentanol derivative reacts with the pyridine ring.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the piperazine and pyridine rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used in studies investigating the interaction of piperazine and pyridine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can modulate enzyme activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone: is similar to other piperazine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique biological and chemical properties .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-17-5-7-18(8-6-17)24-11-13-25(14-12-24)21(26)16-9-10-23-20(15-16)27-19-3-1-2-4-19/h5-10,15,19H,1-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUFWHHHJCVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.